2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide
Overview
Description
2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide is an organic compound that features a brominated phenol ether linked to a cyclohexylacetamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide typically involves the following steps:
Bromination of 4-tert-butylphenol: This step involves the bromination of 4-tert-butylphenol to produce 2-bromo-4-tert-butylphenol.
Formation of Phenoxyacetic Acid: The brominated phenol is then reacted with chloroacetic acid to form 2-(2-bromo-4-tert-butylphenoxy)acetic acid.
Amidation: The final step involves the reaction of 2-(2-bromo-4-tert-butylphenoxy)acetic acid with cyclohexylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could involve continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom on the phenol ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., DMF) at elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Nucleophilic Substitution: Formation of substituted phenoxyacetamides.
Oxidation: Formation of alcohols or ketones.
Reduction: Formation of cyclohexylamines.
Scientific Research Applications
2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide involves its interaction with specific molecular targets. The brominated phenol ether moiety can interact with enzymes and receptors, potentially inhibiting their activity. The cyclohexylacetamide group may enhance the compound’s binding affinity and selectivity for these targets .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-tert-butylphenol: A precursor in the synthesis of 2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide.
2-(2-bromo-4-tert-butylphenoxy)acetic acid: An intermediate in the synthesis process.
2-Bromo-4-tert-butylthiazole: Another brominated compound with similar structural features.
Uniqueness
This compound is unique due to its combination of a brominated phenol ether and a cyclohexylacetamide group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry .
Properties
IUPAC Name |
2-(2-bromo-4-tert-butylphenoxy)-N-cyclohexylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26BrNO2/c1-18(2,3)13-9-10-16(15(19)11-13)22-12-17(21)20-14-7-5-4-6-8-14/h9-11,14H,4-8,12H2,1-3H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPAYRMLLTZBIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)OCC(=O)NC2CCCCC2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26BrNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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